XPhosPdG1 XPhosPdG1 Material may contain up to 5% pentane

Brand Name: Vulcanchem
CAS No.: 1028206-56-5
VCID: VC5598652
InChI: InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
SMILES: CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]
Molecular Formula: C41H59ClNPPd
Molecular Weight: 738.77

XPhosPdG1

CAS No.: 1028206-56-5

Cat. No.: VC5598652

Molecular Formula: C41H59ClNPPd

Molecular Weight: 738.77

* For research use only. Not for human or veterinary use.

XPhosPdG1 - 1028206-56-5

Specification

CAS No. 1028206-56-5
Molecular Formula C41H59ClNPPd
Molecular Weight 738.77
IUPAC Name chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine
Standard InChI InChI=1S/C33H49P.C8H10N.ClH.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;9-7-6-8-4-2-1-3-5-8;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1
Standard InChI Key HTAJCNQBAFZEJO-UHFFFAOYSA-M
SMILES CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

XPhosPdG1, systematically named chloropalladium(1+);dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine, is a palladacycle precatalyst . Its molecular formula C41H59ClNPPd\text{C}_{41}\text{H}_{59}\text{ClNPPd} reflects a complex architecture combining a palladium center, a chloropalladium ion, and the XPhos ligand. The compound’s IUPAC name and synonyms, including XPhos precatalyst and (2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2-aminoethyl)phenyl]palladium(II) chloride, emphasize its structural components .

Table 1: Key Physicochemical Properties of XPhosPdG1

PropertyValueSource
Molecular FormulaC41H59ClNPPd\text{C}_{41}\text{H}_{59}\text{ClNPPd}
Molecular Weight738.8 g/mol
CAS Number1028206-56-5
Melting Point205–210°C
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Structural Features and Coordination Chemistry

The XPhos ligand in XPhosPdG1 adopts a sterically demanding biphenyl framework with triisopropyl substituents, which shield the palladium center and stabilize the active catalytic species . The palladium atom is coordinated by the phosphine group of XPhos, a chlorido ligand, and a phenethylamine-derived moiety. This configuration ensures the precatalyst remains stable until activation, typically via reduction to generate the monoligated Pd(0) species critical for cross-coupling .

Synthesis and Activation Pathways

Preparation of XPhosPdG1

The synthesis of XPhosPdG1 involves a multi-step protocol starting from palladium precursors and ligand components. As detailed by Biscoe et al., the reaction of palladium compounds with methyllithium in methyl tert-butyl ether at 0°C, followed by treatment with chlorobenzene and phosphine derivatives at 55°C, yields the precatalyst . Recrystallization ensures purity, with reported yields of approximately 70% .

Activation Mechanisms

Upon exposure to reducing agents or elevated temperatures, XPhosPdG1 undergoes cleavage of the Pd–Cl bond, releasing the active Pd(0) species. This step is pivotal for initiating catalytic cycles, as the monoligated Pd(0) exhibits superior reactivity in oxidative addition and transmetalation steps compared to bulkier analogs .

Applications in Cross-Coupling Reactions

Amination and C–N Bond Formation

XPhosPdG1 excels in Buchwald-Hartwig amination, enabling the coupling of aryl halides with amines. Its bulky ligand mitigates β-hydride elimination, favoring the formation of secondary and tertiary amines . Industrial applications leverage packed-bed microreactors to achieve continuous-flow syntheses of pharmaceutical intermediates .

Boration and Arylation

The precatalyst facilitates the boration of aryl chlorides, expanding access to boron-containing building blocks for Suzuki-Miyaura couplings . Additionally, it mediates the arylation of heterocycles such as oxazole, a transformation critical in agrochemical synthesis .

Table 2: Representative Reactions Catalyzed by XPhosPdG1

Reaction TypeSubstratesYield RangeSource
Buchwald-Hartwig AminationAryl chlorides + amines70–95%
Aryl BorationAryl chlorides + bis(pinacolato)diboron65–85%
Oxazole ArylationOxazole + aryl bromides60–80%

Comparative Performance and Industrial Relevance

Advantages Over Traditional Catalysts

XPhosPdG1 outperforms older palladium catalysts (e.g., Pd(PPh₃)₄) by operating at lower loadings (0.5–2 mol%) and tolerating electron-deficient substrates . Its stability under ambient conditions simplifies handling, though storage under inert atmospheres is recommended .

Scale-Up and Process Optimization

Thomas Scientific notes its use in multi-kilogram syntheses of active pharmaceutical ingredients (APIs), underscoring its scalability . Computational studies predict ligand modifications to further enhance turnover numbers (TONs), with machine learning models identifying electron-rich phosphines as promising candidates .

Recent Research and Future Directions

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal that the monoligated Pd(0) species accelerates oxidative addition by reducing steric hindrance . This finding aligns with kinetic data showing first-order dependence on Pd concentration in C–N coupling .

Innovations in Ligand Design

Emerging ligands with modular substituents aim to tailor XPhosPdG1’s reactivity for challenging substrates, such as sterically hindered aryl chlorides. Hybrid designs incorporating N-heterocyclic carbenes (NHCs) are under investigation to enhance thermal stability .

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